

Dapagliflozin mechanism of action SGLT2 inhibition

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Compound Focus: Dapagliflozin

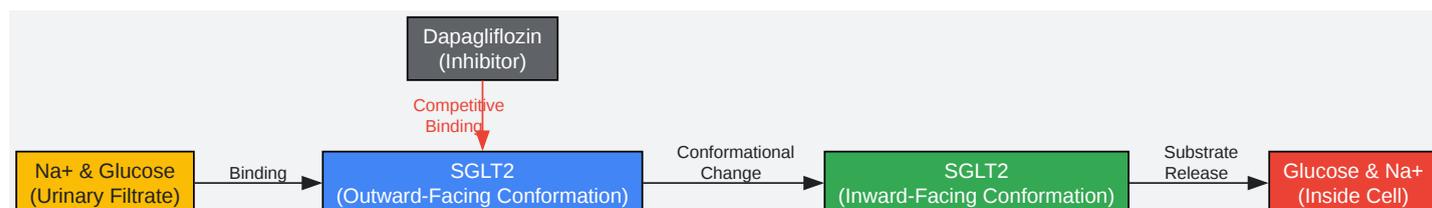
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Structural Mechanism of SGLT2 Inhibition

The following diagram illustrates the core alternating-access mechanism of SGLT2 and where **dapagliflozin** binds to inhibit it, based on cryo-EM structural studies [1].



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SGLT2 inhibition blocks glucose and sodium transport from the urinary filtrate by binding to the outward-facing conformation of the transporter, preventing its conformational change and subsequent substrate release into the cell [1].

Experimental Protocols for Mechanism Study

For researchers investigating SGLT2 inhibition, the following table summarizes key methodologies from foundational structural biology studies.

Experimental Goal	Detailed Methodology	Key Findings & Significance
Protein Expression & Purification [1]	• Construct: N-terminal sfGFP-tagged hSGLT2 co-expressed with hMAP17 in insect or mammalian cells. • Solubilization: Use DDM (n-dodecyl β -D-maltoside) micelles. • Purification: GFP-nanobody affinity chromatography, followed by gel filtration. Enabled high-yield production of stable, monodisperse hSGLT2–MAP17 complex, crucial for structural studies.	
Ligand-Binding Assays [1]	• Sample Preparation: Incubate purified hSGLT2–MAP17 complex with inhibitor (e.g., 100 μ M dapagliflozin). • Technique: Cryo-EM single-particle analysis. • Controls: Membrane fractions from expressing cells assayed for α -methyl-d-glucopyranoside (α -MG) uptake inhibition. Confirmed dapagliflozin binds outward-facing conformation with Na ⁺ bound at Na ₂ site, providing structural basis for inhibition.	
Functional Transport Assays [1]	• Cell-Based Uptake: Measure radio-labeled α -MG uptake in hSGLT2–MAP17 expressing cells. • Inhibition Assay: Pre-incubate cells with increasing concentrations of dapagliflozin (e.g., 0.1nM–10 μ M) before α -MG addition. Quantified inhibitor potency (IC ₅₀) and confirmed SGLT2-specific activity in a cellular context.	
Structural Determination [1]	• Sample Vitrification: Apply inhibitor-bound complex to cryo-EM grids, blot, and plunge-freeze. • Data Collection: Acquire movies on a cryo-EM microscope. • Processing: Motion correction, particle picking, 2D/3D classification, and refinement in RELION. Yielded high-resolution (2.6–3.3 Å) structures, revealing atomic details of inhibitor binding and transporter conformations.	

Quantitative Pharmacology & Selectivity

The pharmacological profile of **dapagliflozin** and other SGLT2 inhibitors is characterized by their binding and functional selectivity.

Pharmacological Parameter	Dapagliflozin	Empagliflozin	Canagliflozin
SGLT2 Inhibition (IC ₅₀)	~1 nM [1]	~1 nM [1]	~1-4 nM [1] [2]

Pharmacological Parameter	Dapagliflozin	Empagliflozin	Canagliflozin
SGLT2 Selectivity (vs. SGLT1)	High (~1,200-fold) [2]	Highest (~2,500-fold) [2]	Lower (~250-fold) [2]
Clinical Dose (once daily)	5-10 mg [3]	10-25 mg [3]	100-300 mg [4]
Urinary Glucose Excretion	~70 g/day [2]	~70 g/day [2]	Information Missing
HbA1c Reduction	~0.5-0.6% [2]	~0.5-0.6% [2]	~0.6-0.7% [2]

Clinical & Therapeutic Implications

The insulin-independent mechanism of **dapagliflozin** translates into several key clinical advantages and expanded indications:

- **Cardiorenal Protection:** Beyond glycemic control, **dapagliflozin** provides significant cardiorenal benefits, reducing risks of hospitalization for heart failure and progression of chronic kidney disease in patients with and without type 2 diabetes [4] [5] [3]. Proposed mechanisms include improved ventricular loading conditions from natriuresis, reduced inflammation and oxidative stress, and modulation of fuel energetics toward ketone utilization [5].
- **Broad Therapeutic Utility:** **Dapagliflozin** is now a cornerstone "quadruple therapy" for heart failure across the ejection fraction spectrum and is indicated for chronic kidney disease [4] [6] [7]. Research continues into its effects on metabolic dysfunction-associated steatotic liver disease (MASLD), where it shows potential to reduce liver enzymes and fat content [8].

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